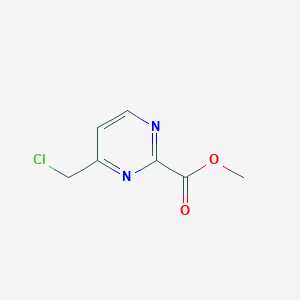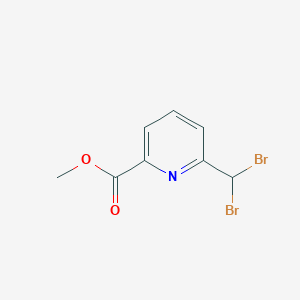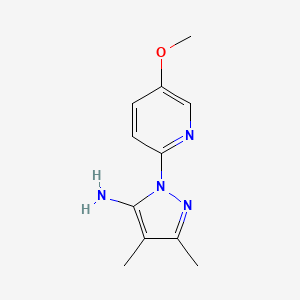
5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which is attached to a pyrimidinone core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-hydroxybenzoic acid.
Esterification: The benzoic acid is esterified using methanol and sulfuric acid to form the corresponding methyl ester.
Cyclization: The methyl ester undergoes cyclization with guanidine to form the pyrimidinone core.
The reaction conditions for these steps include heating the mixture to 80°C and monitoring the reaction progress using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidinone core can be reduced to form the corresponding dihydropyrimidine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-(3-fluoro-4-oxophenyl)pyrimidin-4(3H)-one.
Reduction: Formation of 5-(3-fluoro-4-hydroxyphenyl)dihydropyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
5-fluorouridine: A pyrimidine nucleoside analog with anticancer properties.
5-fluorouracil: A widely used chemotherapeutic agent.
3-fluoro-4-hydroxybenzoic acid: A precursor in the synthesis of various fluorinated compounds.
Uniqueness
5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern on the phenyl ring and its pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H7FN2O2 |
|---|---|
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
5-(3-fluoro-4-hydroxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7FN2O2/c11-8-3-6(1-2-9(8)14)7-4-12-5-13-10(7)15/h1-5,14H,(H,12,13,15) |
Clave InChI |
KFMVEPHRONKMIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CN=CNC2=O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13868088.png)



![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)

![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)

![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)



